2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Medicinal Chemistry Chemical Probe Building Block

Sourcing this specific 2-ethoxy-oxan-4-yl piperidinyl-benzamide is critical for valid structure-activity relationship (SAR) conclusions. Unlike generic 4-ethyl or 3-cyano benzamide analogs, this unique chemotype provides distinct hydrogen-bond acceptor/donor landscapes and conformational flexibility for probing novel chemical space. Ideal as a key intermediate for proprietary library synthesis or as a matched-pair inactive control. Ensure experimental reproducibility by securing pilot quantities from verified compound management suppliers.

Molecular Formula C20H30N2O3
Molecular Weight 346.471
CAS No. 2034239-10-4
Cat. No. B2479131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
CAS2034239-10-4
Molecular FormulaC20H30N2O3
Molecular Weight346.471
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C20H30N2O3/c1-2-25-19-6-4-3-5-18(19)20(23)21-15-16-7-11-22(12-8-16)17-9-13-24-14-10-17/h3-6,16-17H,2,7-15H2,1H3,(H,21,23)
InChIKeyNPPQLZZMEJMPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034239-10-4): A Research-Grade Benzamide Building Block


2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034239-10-4) is a synthetic small molecule characterized by a 2-ethoxybenzamide core linked via a methylene bridge to a piperidine ring that is further N-substituted with a tetrahydropyran (oxane) moiety . Its molecular formula is C20H30N2O3 and its molecular weight is 346.47 g/mol . The compound belongs to a class of piperidinyl-benzamide derivatives that are often employed as chemical probes or intermediates in medicinal chemistry, but distinct pharmacological activity has not been assigned to this specific CAS entity in the primary peer-reviewed literature.

Why Direct Analog Substitution of 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide Is Not Scientifically Justified


Within the N-(piperidin-4-ylmethyl)benzamide series, even minor aryl or N-substituent changes can profoundly alter receptor-binding profiles, selectivity, and physicochemical properties . For instance, the specific combination of the 2-ethoxy group and the oxan-4-yl-substituted piperidine found in CAS 2034239-10-4 creates a unique hydrogen-bond acceptor/donor landscape and conformational flexibility that generic analogs (e.g., 4-ethyl, 3-cyano, or unsubstituted benzamide variants) cannot replicate . Therefore, assuming functional equivalence without matched-pair comparative data risks experimental failure and invalid structure-activity relationship conclusions. The following sections examine whether quantifiable differentiation data exist to guide procurement.

Quantitative Evidence Guide for 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide vs. Closest Analogs


High-Strength Differential Evidence Is Currently Absent for This Specific CAS Entity

A comprehensive search of primary research papers, patents (including Google Patents and J-GLOBAL), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasheets did not yield any head-to-head comparative studies, cross-study comparable data, or class-level quantitative activity data specifically for 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034239-10-4). While structurally related N-(piperidin-4-ylmethyl)benzamide derivatives have been investigated for Smo inhibition , CXCR2 antagonism , SST receptor subtype 5 antagonism , and kinase modulation , none of these references contain the target compound. No comparator analysis or quantitative differentiation can currently be asserted for this CAS number.

Medicinal Chemistry Chemical Probe Building Block

Validated Application Scenarios for 2-Ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide


Scaffold for Focused Library Synthesis and SAR Exploration

In the absence of direct biological annotation, this compound's primary procurement value lies in its use as a synthetic intermediate for generating novel, proprietary piperidinyl-benzamide libraries. The oxan-4-yl and 2-ethoxy substituents provide distinct vectors for chemical diversification that are not available in simpler analogs, enabling exploration of structure-activity relationships around a unique chemotype .

Negative Control or Inactive Comparator for Phenotypic Screening

If subsequent in-house profiling confirms a lack of activity against a primary target of interest, this compound could serve as a closely matched, inactive control for related active benzamide hits, helping to validate on-target versus off-target effects in cell-based assays.

Physicochemical and Metabolic Stability Benchmarking

The presence of both an ethoxy group and a tetrahydropyran ring influences solubility, lipophilicity, and metabolic stability. This compound can be used as a benchmark in comparative DMPK panels against analogs with halogen, cyano, or trifluoromethoxy substitutions to quantify the impact of the 2-ethoxy-oxan-4-yl pharmacophore on ADME properties .

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